Foxy-5

Overview

Description

Foxy-5 is a synthetic hexapeptide that mimics the WNT5A protein . It is a WNT5A agonist and a non-canonical member of the Wnt family . Foxy-5 triggers cytosolic free calcium signaling without affecting β-catenin activation and impairs the migration and invasion of epithelial cancer cells .

Molecular Structure Analysis

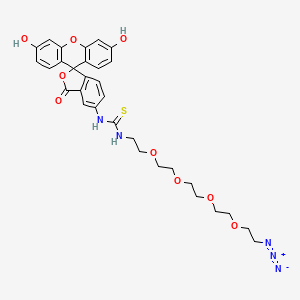

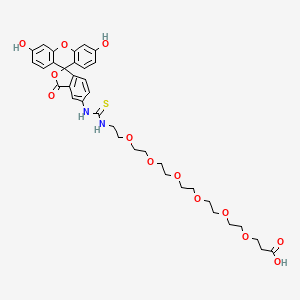

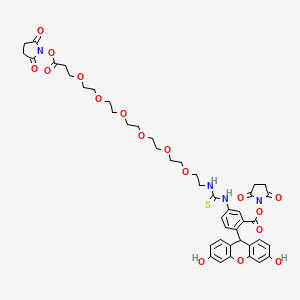

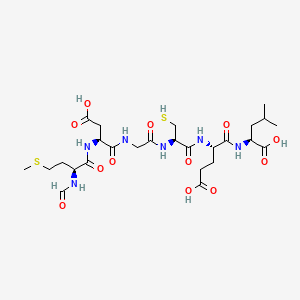

The molecular formula of Foxy-5 is C26H42N6O12S2 . Its molecular weight is 694.77 . The exact mass is 694.23 .Physical And Chemical Properties Analysis

Foxy-5 is a solid substance . Its storage conditions vary depending on its form: as a powder, it can be stored at -20°C for 3 years or at 4°C for 2 years; in solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications

Prevention of Cancer Metastasis

Foxy-5 is a first-in-class drug candidate that selectively targets the formation and prevention of cancer metastases . It significantly decreases the ability of WNT5A low-expressing cancer cells to migrate and invade .

Role in WNT5A Signaling

Foxy-5 mimics the effects of WNT5A in vitro . WNT5A signaling plays a crucial role in cancer metastasis .

Reduction in Cancer Cell Migration and Invasion

Studies with Foxy-5 in WNT5A-low human breast cancer cells showed that Foxy-5 significantly decreased the ability of these cells to migrate and invade .

Reduction in Cancer Stem Cell Promoting Signals

Foxy-5 has been shown to reduce cancer stem cell promoting signals . This could potentially limit the growth and spread of cancer.

Anti-Metastatic Effects in Animal Models

Foxy-5 has demonstrated anti-metastatic effects in animal models of breast cancer, prostate cancer, and colon cancer .

Safety Profile in Pre-Clinical Toxicology Models

Foxy-5 has a good safety profile in pre-clinical toxicology models , making it a promising candidate for further clinical trials.

Interactions with Other Therapies

Foxy-5 has been studied for its interactions with other therapies, both in vitro and in vivo . Understanding these interactions can help optimize treatment strategies.

Neo-Adjuvant Therapy in Colon Cancer

Foxy-5 is being investigated as a neo-adjuvant therapy in resected colon cancer patients treated with the FOLFOX chemotherapy regimen . The trial aims to establish the safety and tolerability of Foxy-5 and to evaluate early signs of anti-metastatic activity .

Mechanism of Action

Target of Action

Foxy-5 is a WNT5A agonist . It is a mimicking peptide of WNT5A, a non-canonical member of the Wnt family . The primary targets of Foxy-5 are WNT5A low-expressing cancer cells . WNT5A plays a crucial role in preventing cancer metastasis .

Mode of Action

Foxy-5 interacts with its targets by mimicking the effects of WNT5A . It triggers cytosolic free calcium signaling without affecting β-catenin activation . As a result, Foxy-5 significantly decreases the ability of WNT5A low-expressing cancer cells to migrate and invade .

Biochemical Pathways

Foxy-5 affects the WNT/PCP signaling pathway . This pathway plays a critical role in coordinating polarized cell behaviors . Foxy-5, like WNT5A, increases adhesion and inhibits migration of cancer cells . It also reduces liver and lung metastases in a murine ERα negative breast cancer model .

Pharmacokinetics

It’s known that foxy-5 is a small molecule that binds to frizzled receptors . More research is needed to understand the pharmacokinetics of Foxy-5 and their impact on its bioavailability.

Result of Action

Foxy-5 has significant molecular and cellular effects. It reduces crucial biological functions that are upregulated in leukemia cells, including ROS generation, cell proliferation, and autophagy . It also induces G0/G1 cell cycle arrest . Foxy-5 upregulates ERα in an in vivo model and renders cells responsive to the selective estrogen receptor modulator, Tamoxifen .

Safety and Hazards

Future Directions

Foxy-5 has been used in clinical phase 1 studies for patients with metastatic breast, colon, and prostate cancer, and in a phase 2 trial for early-stage colon cancer . It is considered a promising candidate for supplementary anti-metastatic treatment of cancer patients with tumors exhibiting absent or low WNT5A expression .

properties

IUPAC Name |

(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N6O12S2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44)/t14-,15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPJYYCTSHDJI-ATIWLJMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Foxy-5 | |

CAS RN |

881188-51-8 | |

| Record name | FOXY-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881188518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foxy-5 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOXY-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBZ9UL0ARB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.